molecular formula C18H20BrNO B1661558 (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-43-3

(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine

Cat. No.: B1661558
CAS No.: 920802-43-3
M. Wt: 346.3
InChI Key: YWMUEQLXCPKKRF-KSSFIOAISA-N
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Description

(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the reaction of a bromophenyl compound with a morpholine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine is used as an intermediate in the synthesis of complex organic molecules

Biology

The compound may be studied for its biological activity, including its potential as a ligand for biological receptors or as an inhibitor of specific enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • (2R)-2-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine

Uniqueness

Compared to similar compounds, (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMUEQLXCPKKRF-KSSFIOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737134
Record name (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920802-43-3
Record name (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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